molecular formula C8H4ClF5O B6299698 4-(Pentafluoroethoxy)chlorobenzene CAS No. 57076-54-7

4-(Pentafluoroethoxy)chlorobenzene

Cat. No. B6299698
CAS RN: 57076-54-7
M. Wt: 246.56 g/mol
InChI Key: IUCNOPNITSJGKN-UHFFFAOYSA-N
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Description

4-(Pentafluoroethoxy)chlorobenzene, also known as PFECB or 4-PFE-CB, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid that is soluble in most organic solvents and is often used as a reagent in chemical synthesis. PFECB has a wide range of applications in chemical and biochemical research, and has been used in a variety of experiments to study the effects of fluorinated compounds on biological systems.

Scientific Research Applications

4-(Pentafluoroethoxy)chlorobenzene is widely used in a variety of scientific research applications. It has been used to study the effects of fluorinated compounds on biological systems, as well as to investigate the mechanisms of action of various drugs. This compound has also been used in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. Additionally, this compound has been used in studies of the structure and function of membrane proteins, as well as in studies of the structure and dynamics of biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethoxy)chlorobenzene is not fully understood. However, it is believed that the compound acts as a fluorinated electron acceptor, which can interact with the electron-rich sites on proteins and other macromolecules. This interaction can lead to changes in the structure and function of the macromolecule, which can then lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effects on the activity of certain enzymes, as well as on the structure and function of certain proteins. Additionally, it has been found to have some effects on the metabolism of certain drugs, as well as on the permeability of certain cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Pentafluoroethoxy)chlorobenzene in laboratory experiments include its high solubility in most organic solvents, its low cost, and its high efficiency in chemical synthesis. Additionally, it has been found to have some effects on the structure and function of certain proteins and enzymes, which can be useful for studying the effects of fluorinated compounds on biological systems.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its effects on the biochemical and physiological processes of biological systems have not been extensively studied, so the effects of the compound on these processes are not well understood.

Future Directions

The future directions for research on 4-(Pentafluoroethoxy)chlorobenzene include further investigation into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to investigate the effects of the compound on the structure and function of proteins and enzymes, as well as on the metabolism of drugs. Furthermore, studies should be conducted to investigate the effects of this compound on the permeability of cell membranes. Finally, research should be conducted to investigate the potential applications of this compound in the development of new drugs and therapies.

Synthesis Methods

The synthesis of 4-(Pentafluoroethoxy)chlorobenzene can be achieved through a variety of methods. The most common method is the reaction of 4-chlorobenzotrifluoride with pentafluoropropanol in the presence of an acid catalyst. This reaction has been found to be highly efficient and produces this compound in high yields. Other methods of synthesis, such as the reaction of 4-chlorobenzotrifluoride with ethylene oxide, have also been reported, but are less efficient and require more time and effort.

properties

IUPAC Name

1-chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF5O/c9-5-1-3-6(4-2-5)15-8(13,14)7(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNOPNITSJGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026995
Record name 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57076-54-7
Record name 1-Chloro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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